![molecular formula C17H9ClN2O3 B12555635 2H-1-Benzopyran-2-one, 3-[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]- CAS No. 142818-78-8](/img/structure/B12555635.png)
2H-1-Benzopyran-2-one, 3-[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2H-1-Benzopyran-2-one, 3-[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]-: is a synthetic compound that belongs to the class of coumarins This compound is characterized by the presence of a benzopyran ring fused with an oxadiazole ring, substituted with a 4-chlorophenyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2H-1-Benzopyran-2-one, 3-[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]- typically involves a multi-step process:
Formation of the Benzopyran Ring: The initial step involves the synthesis of the benzopyran ring, which can be achieved through the condensation of salicylaldehyde with ethyl acetoacetate in the presence of a base, followed by cyclization.
Introduction of the Oxadiazole Ring: The next step involves the formation of the oxadiazole ring. This can be achieved by reacting the benzopyran derivative with hydrazine hydrate and carbon disulfide, followed by cyclization to form the oxadiazole ring.
Substitution with 4-Chlorophenyl Group:
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization and chromatography.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, particularly at the 4-chlorophenyl group, using nucleophiles or electrophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, in solvents like ethanol or tetrahydrofuran.
Substitution: Thionyl chloride, nucleophiles like amines or thiols, electrophiles like alkyl halides.
Major Products Formed
Oxidation: Formation of hydroxylated or carboxylated derivatives.
Reduction: Formation of reduced derivatives with altered functional groups.
Substitution: Formation of substituted derivatives with various functional groups replacing the 4-chlorophenyl group.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. It serves as a precursor for the development of new materials with unique properties.
Biology
In biological research, this compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties. It is used in assays to evaluate its efficacy against various biological targets.
Medicine
In medicinal chemistry, this compound is explored for its potential therapeutic applications. It is investigated for its ability to interact with specific biological pathways and molecular targets, making it a candidate for drug development.
Industry
In the industrial sector, this compound is used in the development of new materials, including polymers and coatings. Its unique chemical structure imparts desirable properties to these materials, such as enhanced stability and reactivity.
Mecanismo De Acción
The mechanism of action of 2H-1-Benzopyran-2-one, 3-[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to its potential anticancer effects. The exact molecular targets and pathways can vary depending on the specific application and biological context.
Comparación Con Compuestos Similares
Similar Compounds
3-(4-chlorophenyl)-2H-1-benzopyran-2-one: A similar compound with a benzopyran ring substituted by a 4-chlorophenyl group.
2H-1-Benzopyran-2-one, 3,8-trihydroxy: Another benzopyran derivative with hydroxyl groups at positions 3 and 8.
2H-1-Benzopyran-2-one, 3-methyl-: A benzopyran derivative with a methyl group at position 3.
Uniqueness
The uniqueness of 2H-1-Benzopyran-2-one, 3-[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]- lies in its combined structural features of the benzopyran and oxadiazole rings, along with the 4-chlorophenyl substitution. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Propiedades
Número CAS |
142818-78-8 |
|---|---|
Fórmula molecular |
C17H9ClN2O3 |
Peso molecular |
324.7 g/mol |
Nombre IUPAC |
3-[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]chromen-2-one |
InChI |
InChI=1S/C17H9ClN2O3/c18-12-7-5-10(6-8-12)15-19-20-16(23-15)13-9-11-3-1-2-4-14(11)22-17(13)21/h1-9H |
Clave InChI |
BKSIRJBXYHOZTL-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)C=C(C(=O)O2)C3=NN=C(O3)C4=CC=C(C=C4)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



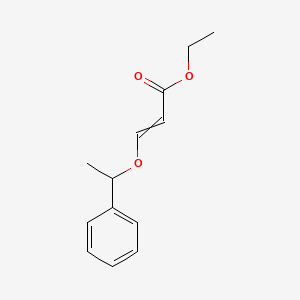
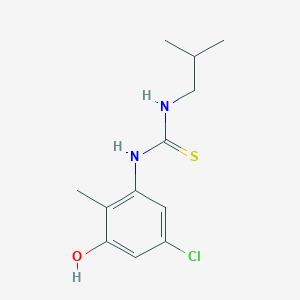
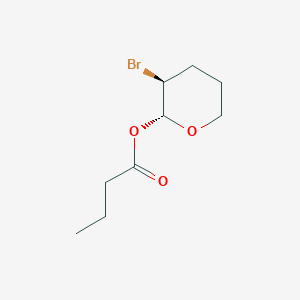
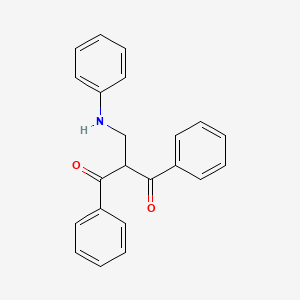
![5-chloro-2-[(4-oxo-2-sulfanylidene-1,3-thiazolidin-5-yl)diazenyl]benzoic Acid](/img/structure/B12555576.png)

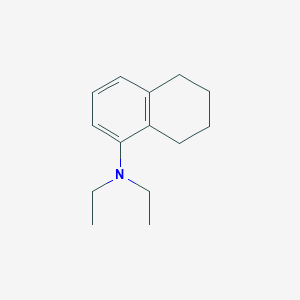
![Naphtho[1,2-b]furan-5-ol, 2,3-dihydro-2,2,4-trimethyl-](/img/structure/B12555595.png)


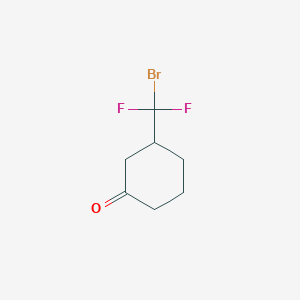
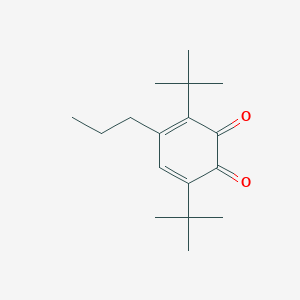
![2H-1,3-Benzothiazin-4(3H)-one, 3-[2-(nitrooxy)ethyl]-](/img/structure/B12555642.png)
